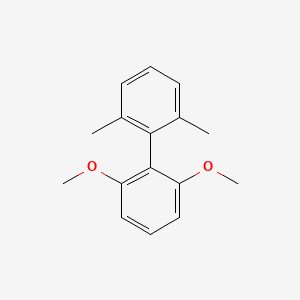
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl is an organic compound with the molecular formula C16H18O2 It is a biphenyl derivative characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzaldehyde and 2,6-dimethylbenzene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as a Lewis acid, to form the biphenyl core.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Reactors: The use of batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: The selection of efficient catalysts and solvents to enhance reaction rates and selectivity.
Automation and Monitoring: The implementation of automated systems and monitoring equipment to ensure consistent product quality and safety.
化学反应分析
Types of Reactions
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Biphenyl compounds with new functional groups.
科学研究应用
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl involves its interaction with molecular targets and pathways. For example:
Ligand Binding: The compound can act as a ligand, binding to metal ions or other molecules to form complexes.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
2,6-Dimethoxy-1,1-biphenyl: Lacks the methyl groups present in 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl.
2,6-Dimethyl-1,1-biphenyl: Lacks the methoxy groups present in this compound.
This compound-4-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxyphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-8-12(2)15(11)16-13(17-3)9-6-10-14(16)18-4/h5-10H,1-4H3 |
InChI 键 |
NCPFROAVBZLBQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)

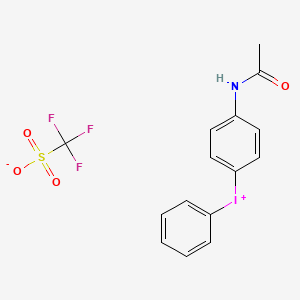


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
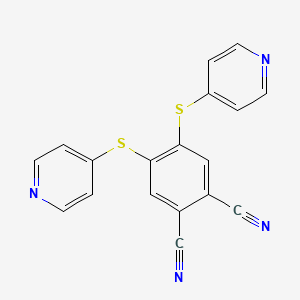
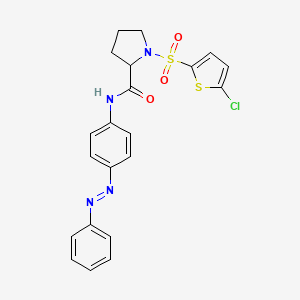
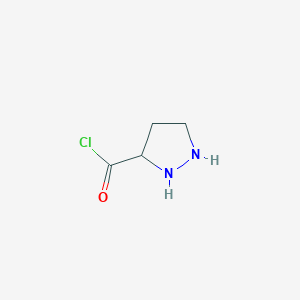
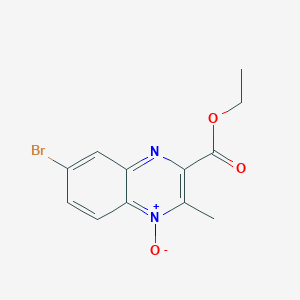
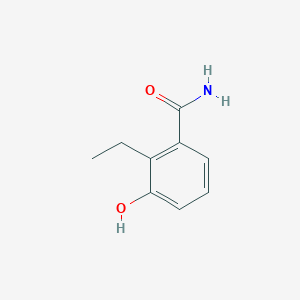

![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
